

2,6-Dichlorophenylacetonitrile CAS number 3215-64-3 properties

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Compound of Interest

Compound Name: 2,6-Dichlorophenylacetonitrile

Cat. No.: B146609

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An In-depth Technical Guide to **2,6-Dichlorophenylacetonitrile** (CAS: 3215-64-3)

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactions, and safety information for **2,6-Dichlorophenylacetonitrile**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

2,6-Dichlorophenylacetonitrile is a white to light yellow crystalline powder. It is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and an acetonitrile functional group.^[1]

Data Summary

Property	Value	Reference(s)
CAS Number	3215-64-3	[2]
Molecular Formula	C ₈ H ₅ Cl ₂ N	[2]
Molecular Weight	186.04 g/mol	[3]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	74-77 °C	[4]
Boiling Point	286.9 °C at 760 mmHg	[4]
Density	1.333 g/cm ³	[4]
Solubility	Limited solubility in water, moderate solubility in organic solvents.	[1]
LogP	3.05948	[4]

Spectroscopic Data

¹H NMR Spectrum

A ¹H NMR spectrum for 2,6-Dichlorobenzyl acetonitrile is publicly available for reference.[5]

¹³C NMR Spectrum

A ¹³C NMR spectrum for **2,6-Dichlorophenylacetonitrile** is publicly available for reference.[6]

Mass Spectrum

The mass spectrum of **2,6-Dichlorophenylacetonitrile** confirms a molecular weight of approximately 186 g/mol .[2][7]

Infrared (IR) Spectrum

The IR spectrum for **2,6-Dichlorophenylacetonitrile** is available for structural elucidation.[8]

Synthesis of 2,6-Dichlorophenylacetonitrile

A prevalent laboratory-scale synthesis of **2,6-Dichlorophenylacetonitrile** involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with potassium cyanide.^[9]

Experimental Protocol

Materials:

- 2,6-dichlorobenzyl chloride (6.5 g)
- Potassium cyanide (2.7 g)
- Ethanol (30 ml)

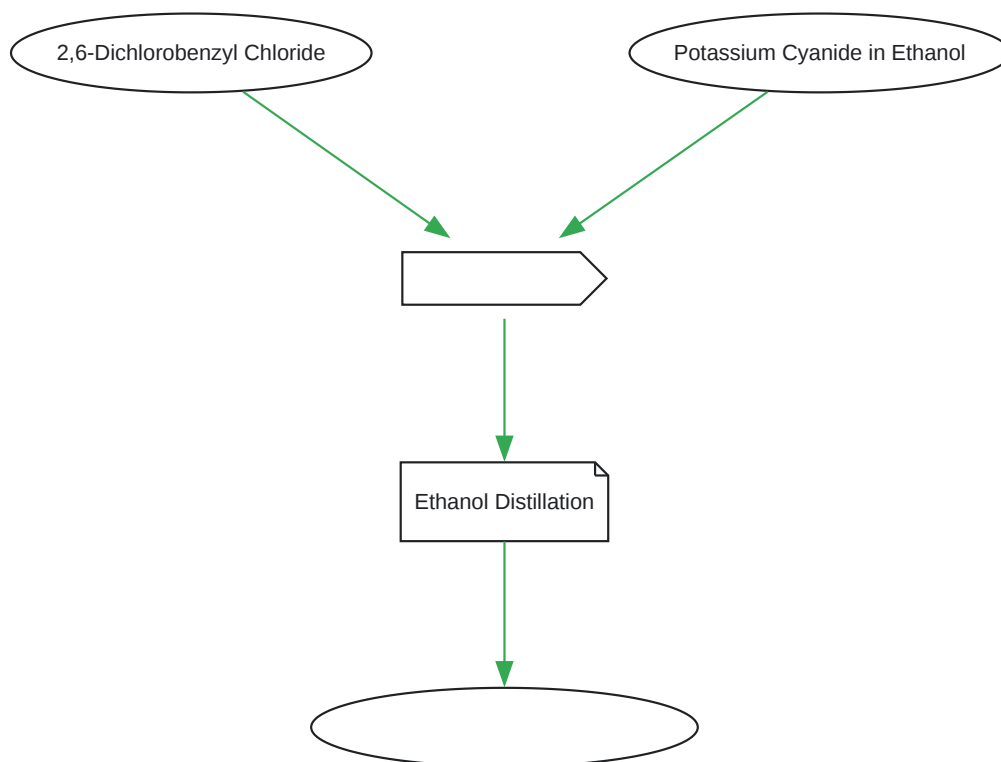
Apparatus:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle

Procedure:

- In a round-bottom flask, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of ethanol.^[9]
- To this solution, add 2.7 g of potassium cyanide.^[9]
- Heat the mixture to reflux and maintain for 5 hours.^[9]
- Upon completion of the reaction, remove the ethanol by distillation to yield the crude **2,6-dichlorophenylacetonitrile**.^[9]

Synthesis Workflow



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Caption: Synthesis of **2,6-Dichlorophenylacetonitrile**.

Reactions of 2,6-Dichlorophenylacetonitrile

A significant reaction of **2,6-Dichlorophenylacetonitrile** is its hydrolysis to form 2,6-dichlorophenylacetic acid, a crucial intermediate for the synthesis of various biologically active compounds.^[10]

Experimental Protocol: Hydrolysis to 2,6-Dichlorophenylacetic Acid

Materials:

- **2,6-Dichlorophenylacetonitrile** (18.6 g, 100 mmol)

- Ethanol (40 mL)
- Deionized water (50 mL)
- Potassium hydroxide (KOH) (30 g)
- Concentrated Hydrochloric acid (HCl)
- Chloroform
- Anhydrous magnesium sulfate (MgSO_4)

Apparatus:

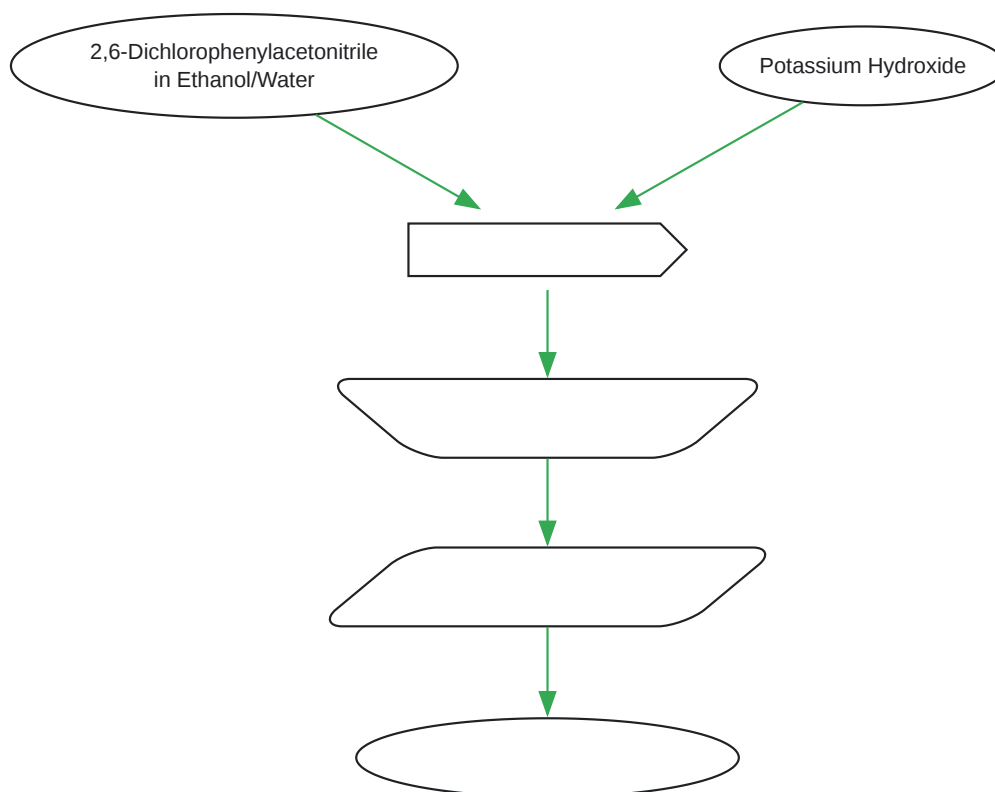
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Beakers
- Graduated cylinders
- pH paper or pH meter
- Rotary evaporator

Procedure:

- Combine 18.6 g of **2,6-dichlorophenylacetonitrile**, 40 mL of ethanol, and 50 mL of deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[\[10\]](#)
- Add 30 g of potassium hydroxide to the mixture.[\[11\]](#)

- Heat the reaction mixture to 80°C and maintain with stirring for 20 hours.[11]
- After 20 hours, cool the mixture to room temperature.
- In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3.[11]
- Transfer the mixture to a separatory funnel and extract the product with five 50 mL portions of chloroform.[11]
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the dried solution and remove the solvent using a rotary evaporator to obtain 2,6-dichlorophenylacetic acid.[12]

Hydrolysis Workflow



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Caption: Hydrolysis of **2,6-Dichlorophenylacetonitrile**.

Safety Information

2,6-Dichlorophenylacetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements

- H301: Toxic if swallowed[4]

Precautionary Statements

- P261: Avoid breathing dust, fume, gas, mist, vapours, or spray.[4]
- P264: Wash face, hands, and any exposed skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents and container to an approved waste disposal plant.[4]

Applications

2,6-Dichlorophenylacetonitrile serves as a valuable research chemical. The presence of the cyano group imparts reactivity that makes it a useful intermediate for the synthesis of pharmaceuticals and agrochemicals.[1]

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